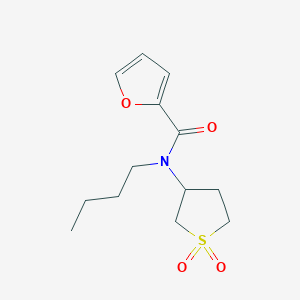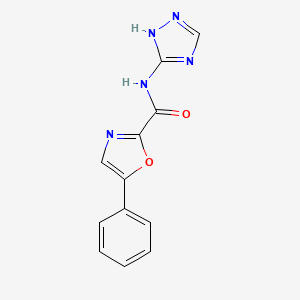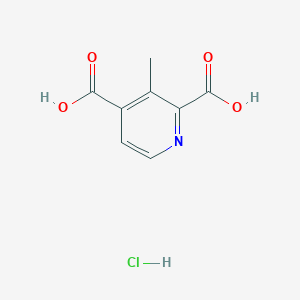
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula CHBBrFO . It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .
Synthesis Analysis
The synthesis of such boronic acids often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 . Chemical Reactions Analysis
In terms of chemical reactions, boronic acids like this one are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.84 . It is a solid at room temperature .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The boronic acid acts as a partner in the coupling process, providing a stable and reactive site for bond formation with organohalides in the presence of a palladium catalyst .
Catalysis
Due to its boronic acid group, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can facilitate various chemical transformations, including the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. Its catalytic properties are particularly useful in reactions where precise control over the reaction site is necessary .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals and bioactive molecules. The electron-deficient boron atom in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid can form stable covalent bonds with biomolecules, which is advantageous in drug design and the development of therapeutic agents .
Polymer Materials
Organoboron compounds, including 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid , are integral to the creation of novel polymer materials. They can be used to introduce boron into polymers, which can impart unique physical and chemical properties, such as flame retardancy, electrical conductivity, and thermal stability .
Optoelectronic Materials
The boronic acid moiety is also significant in the field of optoelectronics. It can be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light. These materials are essential for the development of energy-efficient lighting and solar energy conversion .
Imaging and Biology
Boronic acids can be employed in imaging techniques due to their ability to bind to various biological substrates. This property is useful in the development of imaging agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, they have applications in biological studies for probing the function of enzymes and other proteins .
Synthesis of Heterocycles
The compound is used in the synthesis of heterocyclic compounds, which are a class of organic compounds that contain a ring structure composed of at least two different elements as members of the ring(s). Heterocycles are prevalent in many pharmaceuticals and agrochemicals, making this application vital for the development of new drugs and pesticides .
Environmental Benignity
Lastly, the use of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in chemical synthesis is aligned with the principles of green chemistry. It represents a more environmentally friendly approach due to the compound’s stability and low toxicity. This reduces the environmental impact of chemical processes and promotes sustainable practices in the chemical industry .
Mécanisme D'action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Orientations Futures
The future directions of research involving this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and environmentally friendly synthesis methods for such boronic acids could be a focus of future research .
Propriétés
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
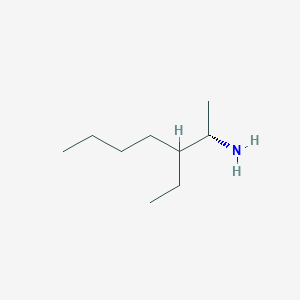
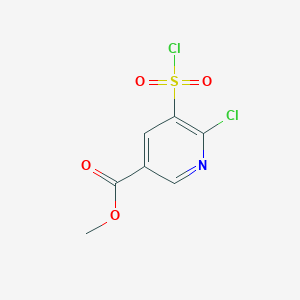
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
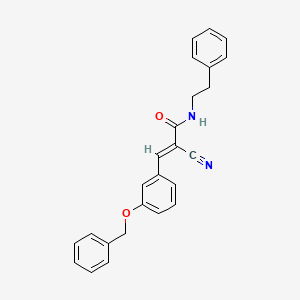
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)
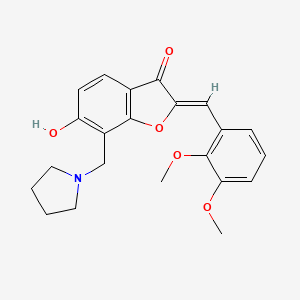
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
